molecular formula C15H12ClN3O B2533576 N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide CAS No. 483359-35-9

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide

Cat. No.: B2533576
CAS No.: 483359-35-9
M. Wt: 285.73
InChI Key: SMMVQCGECIFXPL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is a chemical compound that features a chlorophenyl group, a cyano group, and a pyridinyl group attached to a propanamide backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide typically involves the reaction of 3-chlorobenzaldehyde with malononitrile and 3-pyridinecarboxaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-cyano-3-(pyridin-2-yl)propanamide
  • N-(4-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide
  • N-(3-bromophenyl)-2-cyano-3-(pyridin-3-yl)propanamide

Uniqueness

N-(3-chlorophenyl)-2-cyano-3-(pyridin-3-yl)propanamide is unique due to the specific positioning of the chlorophenyl and pyridinyl groups, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-cyano-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-13-4-1-5-14(8-13)19-15(20)12(9-17)7-11-3-2-6-18-10-11/h1-6,8,10,12H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMVQCGECIFXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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